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Compound of Interest

Compound Name: Butyl Triflate

CAS No.: 75618-25-6

Cat. No.: B1337834 Get Quote

Executive Summary
The alkylation of amines is a cornerstone transformation in medicinal chemistry.[1] While alkyl

halides (iodides, bromides) are traditional electrophiles, they often require elevated

temperatures and prolonged reaction times, leading to side reactions such as elimination or

racemization.

n-Butyl trifluoromethanesulfonate (n-butyl triflate, BuOTf) represents a "super-electrophile"

alternative. Possessing a leaving group ability approximately

to

times greater than that of iodide, BuOTf enables rapid alkylation under mild conditions (often

C). This guide details the safe preparation of BuOTf and its controlled application to alkylate
amines, specifically addressing the challenges of moisture sensitivity and polyalkylation.

Chemical Profile & Mechanistic Insight[2]
The Triflate Advantage
The reactivity of BuOTf stems from the trifluoromethanesulfonate group (

). The conjugate acid, triflic acid (

), has a
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of approximately -14, compared to -10 for HI and -9 for HBr. This exceptional stability of the
leaving group lowers the activation energy for nucleophilic substitution (

).

Comparative Reactivity (Approximate Relative Rates): | Electrophile | Leaving Group | Relative

Rate (

) | | :--- | :--- | :--- | | n-Butyl Triflate | -OTf | ~ 100,000,000 | | n-Butyl Tosylate | -OTs | ~ 1,000 | |
n-Butyl Iodide | -I | 1 | | n-Butyl Bromide | -Br | 0.5 |

Reaction Mechanism ( )
The reaction proceeds via a concerted bimolecular substitution. Unlike

pathways common with tertiary substrates, the primary butyl chain favors

, resulting in inversion of configuration (irrelevant for the achiral butyl group, but critical if using
chiral triflates).

Nucleophile
(R-NH2)

Transition State
[R-NH2···Bu···OTf]‡

Electrophile
(Bu-OTf)

Ammonium Salt
(R-NH2-Bu)+ OTf-

  Fast

Click to download full resolution via product page

Figure 1: Bimolecular nucleophilic substitution mechanism. The amine lone pair attacks the

-carbon of the butyl chain, displacing the triflate anion.

Safety & Handling (Critical)
Hazard Class: Corrosive, Flammable, Suspected Carcinogen. Reactivity: Reacts violently with

water.

Moisture Sensitivity: BuOTf hydrolyzes rapidly in moist air to form triflic acid (corrosive fume)

and butanol. All glassware must be flame-dried or oven-dried.
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Cold Storage: Pure BuOTf degrades upon standing at room temperature (turning

black/brown). Store at -20°C under argon.

Neutralization: Quench spills with a mixture of methanol and triethylamine (creates methyl

ether and ammonium salts).

Experimental Protocols
Since commercial BuOTf can degrade during shipping, fresh preparation is the gold standard

for reproducibility.

Protocol A: Synthesis of n-Butyl Triflate
Scale: 10 mmol Time: 2 Hours

Reagents:

n-Butanol (1.0 equiv)

Triflic Anhydride (

) (1.1 equiv) — Handle with extreme care

Pyridine (1.1 equiv)

Dichloromethane (DCM), anhydrous

Procedure:

Setup: Equip a 50 mL round-bottom flask with a stir bar and a rubber septum under positive

Nitrogen/Argon pressure.

Solvation: Add n-Butanol (0.74 g, 10 mmol) and Pyridine (0.87 g, 11 mmol) to DCM (20 mL).

Cool to -78°C (Dry ice/Acetone bath).

Addition: Add

(3.10 g, 11 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly
yellow.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1337834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The low temperature prevents elimination side reactions.

Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

Workup (Rapid):

Dilute with cold pentane (50 mL). The pyridinium triflate salt will precipitate.

Filter rapidly through a fritted glass funnel (or a plug of silica gel if high purity is needed).

Concentrate the filtrate under reduced pressure (keep bath < 20°C).

Result: A colorless liquid.[2][3] Use immediately for best results.

Protocol B: Alkylation of Amines
Objective: Mono-alkylation of a secondary amine (Morpholine example).

Reagents:

Substrate: Morpholine (1.0 equiv)

Reagent: Fresh n-Butyl Triflate (1.0 - 1.1 equiv)

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) or anhydrous

.

Solvent: Anhydrous DCM or

.

Procedure:

Dissolution: Dissolve Morpholine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (30

mL) in a flame-dried flask.

Cooling: Cool the solution to -78°C.
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Expert Insight: Unlike alkyl halides, triflates react so fast that mixing at Room Temp (RT)

causes local high concentrations, leading to polyalkylation (quaternary salts).

Addition: Add n-Butyl Triflate (10-11 mmol) dropwise over 15 minutes.

Incubation: Stir at -78°C for 1 hour, then allow to warm to RT.

Monitoring: Check TLC or LC-MS. The reaction is usually complete within 15 minutes of

reaching 0°C.

Quench: Add saturated

solution.

Extraction: Extract with DCM (3x), dry over

, and concentrate.

Workflow Visualization
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Figure 2: Integrated workflow for the synthesis and immediate utilization of n-butyl triflate.
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Observation Root Cause Corrective Action

Polyalkylation (Quaternary

ammonium salts)

Reaction too fast / Excess

reagent

1. Use strict 1:1

stoichiometry.2. Maintain -78°C

longer.3. Use syringe pump

addition.

Low Yield / Hydrolysis Wet solvent or atmosphere

1. Flame-dry glassware.2. Use

freshly distilled solvents.3.

Ensure BuOTf is colorless

(yellow/brown = degraded).

Black Reaction Mixture Decomposition of Triflate

Keep temperature low. Do not

heat BuOTf above 40°C during

concentration.

Incomplete Reaction Acid scavenging failure

Triflic acid is a superacid; if not

neutralized, it protonates the

amine, deactivating it. Ensure

excess Base (DIPEA/K2CO3).
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(Search CAS: 174899-66-2 for analog or specific alkyl triflate safety data).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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